N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFSBDWLJDVQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and base catalysts.
Formation of the Isopropoxybenzamide Moiety: This step involves the reaction of isopropoxybenzoic acid with appropriate amines under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential antimicrobial and anti-HIV properties. It has shown promising activity against various microbial strains and HIV enzymes.
Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.
Pharmaceutical Sciences: Researchers have investigated its potential as a therapeutic agent for various diseases, including microbial infections and viral diseases.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-HIV Activity: It binds to HIV enzymes, preventing viral replication and reducing viral load.
Monophenolase Inhibition: The compound inhibits monophenolase enzymes, reducing melanin synthesis and potentially treating hyperpigmentation disorders.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Overview of the Compound
This compound is characterized by its unique structural features, which include a furan ring and an isopropoxy group. These structural elements contribute to its biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer.
- VEGFR-2 Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial in cancer therapy as VEGFR-2 plays a vital role in tumor angiogenesis. For instance, related compounds have shown IC50 values ranging from 42.5 to 57.1 nM against VEGFR-2, indicating potent enzyme inhibition .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), HT-29 (colon), and PC3 (prostate). Notably, one derivative exhibited IC50 values of 6.66 μM against A549 cells and 8.51 μM against HT-29 cells, comparable to established chemotherapeutics like sorafenib .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the G2/M phase and activation of apoptotic pathways .
Pharmacological Profiles
The pharmacological profiles of this compound derivatives suggest a broad spectrum of activity:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation and induces apoptosis in various cell lines |
| Antiangiogenic | Inhibits VEGFR-2, preventing tumor blood vessel formation |
| Anti-inflammatory | Potential effects on inflammatory pathways through modulation of cellular responses |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on VEGFR Inhibition : A recent study synthesized derivatives that were evaluated for their ability to inhibit VEGFR-2, with some compounds showing promising results comparable to established inhibitors .
- Cytotoxicity Analysis : Another research effort assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing significant growth inhibition and apoptosis induction .
- Wound Healing Assay : The wound healing assay indicated that certain derivatives could inhibit wound closure, suggesting potential applications in managing conditions requiring controlled cellular proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
